molecular formula C16H15N5O3 B2592146 N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 851722-68-4

N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2592146
CAS No.: 851722-68-4
M. Wt: 325.328
InChI Key: IHIVCTGYNNUGMT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2,5-dimethoxyphenyl group attached to the amide nitrogen and a tetrazole ring at the para position of the benzamide core. The 2,5-dimethoxy substitution on the phenyl ring contributes electron-donating effects, influencing solubility and reactivity.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-13-7-8-15(24-2)14(9-13)18-16(22)11-3-5-12(6-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIVCTGYNNUGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 2,5-dimethoxyphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups typically yields quinones, while reduction of nitro groups yields amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide have shown efficacy against various bacterial strains:

Compound Target Bacteria MIC (μg/mL) Reference
Compound AStaphylococcus aureus100
Compound BEscherichia coli125
Compound CPseudomonas aeruginosa125

These findings suggest that the incorporation of a tetrazole moiety may enhance the compound's antibacterial activity.

Anti-inflammatory Properties

Several studies have indicated that tetrazole-containing compounds exhibit anti-inflammatory effects. For example, one study evaluated various tetrazole derivatives using the carrageenan-induced paw edema method in rats:

Compound ED50 (μmol/kg) Standard Drug Standard ED50 (μmol/kg)
Compound D8.50Indomethacin9.28
Compound E9.84Indomethacin9.28

The results highlight the potential of these compounds as anti-inflammatory agents with comparable efficacy to established medications .

Antiparasitic Activity

The antiparasitic properties of tetrazole derivatives have also been explored. Compounds featuring a tetrazole ring have been tested against Entamoeba histolytica, with promising results:

Compound IC50 (μM) Cytotoxicity (IC50 > μM)
Compound F1.05>100
Compound G1.02>100

These compounds demonstrated significant activity against the parasite while maintaining low cytotoxicity, indicating their potential as therapeutic agents .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of tetrazole derivatives and evaluated their biological activity. The most active compound exhibited strong antibacterial properties against Staphylococcus aureus and moderate activity against Pseudomonas aeruginosa.

Case Study 2: In Vivo Anti-inflammatory Activity

In another study, a novel tetrazole derivative was administered to rats to assess its anti-inflammatory effects compared to phenylbutazone. The compound exhibited significant reduction in paw edema, suggesting its potential for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Features and Substituent Variations

Key differences between N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide and analogs include:

  • Heterocyclic Groups :
    • The tetrazole ring (1H-tetrazol-1-yl) distinguishes the target compound from thiadiazole (e.g., compound 6 in ), triazole (e.g., compounds 7–9 in ), and thiazole derivatives (e.g., compound 50 in ). Tetrazoles exhibit higher nitrogen content and stronger hydrogen-bonding capacity compared to these analogs.
    • Thiadiazole and triazole derivatives often feature sulfur or additional nitrogen atoms, altering electronic properties and stability. For example, triazole-thiones () show tautomerism between thiol and thione forms, which is absent in tetrazoles .
  • Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., halogens in , sulfonyl groups in ).

Physical and Spectral Properties

Table 1: Comparative Spectral and Physical Data

Compound Heterocycle Melting Point (°C) IR Stretches (cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound Tetrazole Not reported Likely N-H (~3200–3400) Aromatic protons: ~6.5–8.5
N-(5-isoxazol-5-yl-thiadiazol-2-ylidene)-benzamide (6 , ) Thiadiazole 160 C=O: 1606 Ar-H: 7.36–7.72; Isoxazole-H: 7.95–8.13
5-(4-Sulfonylphenyl)-triazole (7–9 , ) Triazole 200–290 C=S: 1247–1255; NH: 3278–3414 Aromatic protons: 7.46–8.35
N-(4-(2,5-dimethylphenyl)-thiazol-2-yl)-benzamide () Thiazole Not reported Sulfonyl: ~1150–1250 CH3: 2.49–2.83; Ar-H: 7.47–8.39
  • IR Spectroscopy : The target compound’s tetrazole ring would display N-H stretching (~3200–3400 cm⁻¹), absent in sulfur-containing analogs like thiadiazoles or thiazoles. Thiadiazole derivatives (e.g., 6 ) show strong C=O stretches (~1606 cm⁻¹), while triazole-thiones () lack C=O but exhibit C=S (~1247–1255 cm⁻¹) .
  • NMR : Aromatic proton signals in the target compound are expected in the range of 6.5–8.5 ppm, similar to analogs. Substituent-specific shifts (e.g., methoxy groups at ~3.8 ppm) would differentiate it from halogenated derivatives .

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known by its CAS number 851722-68-4, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15N5O3
  • Molecular Weight : 325.32 g/mol
  • IUPAC Name : this compound

The compound features a benzamide structure with a tetrazole ring and methoxy groups, which enhances its ability to interact with biological targets. The methoxy groups are known to influence lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole moiety can mimic carboxylate groups, facilitating binding to various biological targets. This interaction can modulate the activity of calcium channels and other signaling pathways, which is crucial for its pharmacological effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Calcium Channel Modulation : The compound's ability to affect calcium-dependent processes suggests potential applications in treating cardiovascular diseases or conditions related to calcium dysregulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

Study ReferenceFindings
Demonstrated that compounds containing tetrazole rings exhibit significant anticancer properties through apoptosis induction in various cancer cell lines.
Investigated the structure-activity relationship (SAR) of similar benzamides, revealing that methoxy substitutions enhance receptor affinity and biological activity.
Reported on the modulation of calcium channels by tetrazole-containing compounds, suggesting therapeutic potential for cardiovascular applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-(3,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamideSimilar benzamide structure with different methoxy positioningPotentially different biological activity due to structural variations
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamideContains a tetrazole ring but lacks additional methoxy groupsMay exhibit distinct pharmacological properties compared to the target compound
N-(4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamideFluorine substitution instead of methoxy groupsDifferent electronic properties affecting reactivity and biological interactions

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